molecular formula C15H13Cl2F3N4O2 B2934568 N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide CAS No. 1396852-53-1

N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B2934568
CAS No.: 1396852-53-1
M. Wt: 409.19
InChI Key: PXAJQDOUNCKLCB-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine-carboxamide core substituted with a 1,3,4-oxadiazole ring bearing a trifluoromethyl group and a 3,4-dichlorophenyl moiety.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2F3N4O2/c16-10-2-1-9(7-11(10)17)21-14(25)24-5-3-8(4-6-24)12-22-23-13(26-12)15(18,19)20/h1-2,7-8H,3-6H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAJQDOUNCKLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Formation of the Piperidine Carboxamide: The final step involves the formation of the piperidine carboxamide through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of oxides or other derivatives.

    Reduction: Reduction reactions could target the oxadiazole ring or the piperidine moiety, leading to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while substitution could introduce new functional groups onto the dichlorophenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Possible applications in materials science or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 9)

  • Key Features : Replaces the trifluoromethyl-oxadiazole with a benzimidazolone ring.
  • Synthesis : Prepared via reaction of 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one with 3,4-dichlorophenyl isocyanate (87% yield) .
  • Implications : The benzimidazolone group may enhance π-π stacking interactions but reduce metabolic stability compared to the oxadiazole-CF₃ group in the target compound.

1-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

  • Key Features : Substitutes the trifluoromethyl-oxadiazole with a phenyl-oxadiazole and adds a 4-chlorobenzenesulfonyl group.
  • Molecular Data :
    • Formula: C₂₀H₁₉ClN₄O₄S
    • Molecular Weight: 446.9
    • Smiles: O=C(Nc1nnc(-c2ccccc2)o1)C1CCN(S(=O)(=O)c2ccc(Cl)cc2)CC1 .
  • Implications : The sulfonyl group improves solubility but may reduce cell permeability compared to the dichlorophenyl group in the target compound.

3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide

  • Key Features : Features a benzo[d][1,3]dioxol-5-yl group on the oxadiazole and a 4-chlorophenyl carboxamide.
  • Molecular Data :
    • Formula: C₂₁H₁₉ClN₄O₄
    • Molecular Weight: 426.9 .
  • Implications : The benzodioxole group may enhance aromatic interactions but increase steric hindrance relative to the trifluoromethyl group.

Functional Group Analysis

Compound Oxadiazole Substituent Aromatic Carboxamide Group Molecular Weight Key Properties
Target Compound 5-(trifluoromethyl) 3,4-dichlorophenyl ~450 (estimated) High metabolic stability, moderate lipophilicity
Compound 9 N/A (Benzimidazolone) 3,4-dichlorophenyl 462.06 Enhanced π-π interactions, lower stability
1-(4-Chlorobenzenesulfonyl)-N-(5-phenyl-oxadiazol-2-yl)piperidine-4-carboxamide 5-phenyl 4-chlorobenzenesulfonyl 446.9 Improved solubility, reduced permeability
3-(Benzo[d][1,3]dioxol-5-yl-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide 5-(benzo[d][1,3]dioxol-5-yl) 4-chlorophenyl 426.9 Increased steric bulk, variable binding

Pharmacological Implications

  • Trifluoromethyl vs. Phenyl Groups : The -CF₃ group in the target compound likely improves resistance to oxidative metabolism compared to phenyl or benzodioxole substituents .
  • Dichlorophenyl vs. Chlorobenzenesulfonyl : The 3,4-dichlorophenyl group offers balanced lipophilicity for membrane penetration, whereas the sulfonyl group in the analogue may limit blood-brain barrier penetration .
  • Oxadiazole vs.

Biological Activity

N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₈H₁₅Cl₂F₃N₄O
  • Molecular Weight : 397.25 g/mol

Its structure features a piperidine ring substituted with a dichlorophenyl group and an oxadiazole moiety, which is known for imparting various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole scaffold. For instance, derivatives of 1,2,4-oxadiazoles have shown promising cytotoxic effects against various cancer cell lines:

CompoundIC₅₀ (μM)Cell Line
Compound A0.65MCF-7 (Breast Cancer)
Compound B2.41HeLa (Cervical Cancer)
Compound C1.20Jurkat (Leukemia)

These studies indicate that modifications to the oxadiazole structure can enhance potency and selectivity against cancer cells .

The mechanism by which this compound exerts its effects may involve apoptosis induction and cell cycle arrest. Flow cytometry assays have demonstrated that certain oxadiazole derivatives can increase p53 expression and activate caspase pathways, leading to programmed cell death in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, some derivatives of oxadiazoles have exhibited antimicrobial activity. For example, studies have shown that specific modifications can lead to enhanced activity against bacterial strains, although detailed data on this compound's antimicrobial efficacy remains limited .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of several piperidine-based compounds similar to this compound. The results indicated that compounds with halogen substitutions exhibited superior cytotoxicity compared to their non-halogenated counterparts. The study emphasized the importance of structural modifications for enhancing biological activity .

Study 2: Structural Activity Relationship (SAR)

An investigation into the SAR of oxadiazole derivatives revealed that electron-withdrawing groups significantly influenced biological potency. Compounds with trifluoromethyl groups showed enhanced activity against various cancer cell lines compared to those lacking such substitutions . This finding supports the notion that the trifluoromethyl group in this compound may contribute positively to its biological effects.

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